molecular formula C12H15ClN2O2 B5193605 N-(3-chloro-2-methylphenyl)-N'-(propan-2-yl)ethanediamide

N-(3-chloro-2-methylphenyl)-N'-(propan-2-yl)ethanediamide

Cat. No.: B5193605
M. Wt: 254.71 g/mol
InChI Key: CMYFPUCVILTEBG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-(propan-2-yl)ethanediamide is an organic compound that belongs to the class of amides. This compound features a chloro-substituted aromatic ring and an ethanediamide backbone, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-(propan-2-yl)ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with isopropylamine and an appropriate acylating agent. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(propan-2-yl)ethanediamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(propan-2-yl)ethanediamide
  • N-(2-methylphenyl)-N’-(propan-2-yl)ethanediamide
  • N-(3-chloro-2-methylphenyl)-N’-(ethyl)ethanediamide

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-(propan-2-yl)ethanediamide is unique due to the specific combination of its chloro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-10-6-4-5-9(13)8(10)3/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYFPUCVILTEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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